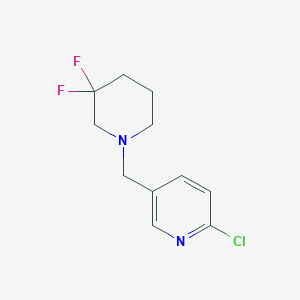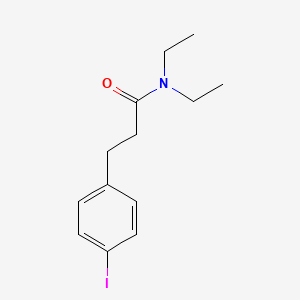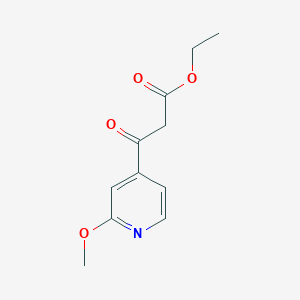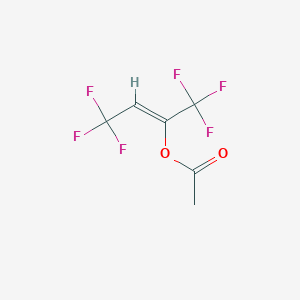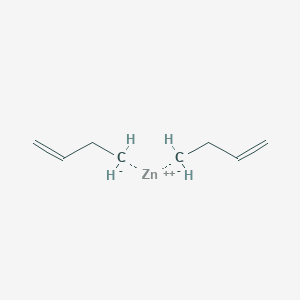
ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbonyl group conjugated with an alkene. This compound features a trifluorobenzoyl group, which is known for its electron-withdrawing properties, and a bromo substituent, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2,4,5-trifluorobenzoyl chloride.
Reaction with Ethyl Acetoacetate: The benzoyl chloride is then reacted with ethyl acetoacetate in the presence of a base such as pyridine to form the desired enone.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control, solvent selection, and reaction time.
化学反応の分析
Types of Reactions
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The enone can be oxidized to form epoxides or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., methanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide), solvents (e.g., acetonitrile, water).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols or other reduced products.
Oxidation: Formation of epoxides or other oxidized derivatives.
科学的研究の応用
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluorobenzoyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bromo substituent can form covalent bonds with nucleophilic residues.
類似化合物との比較
Similar Compounds
Ethyl (Z)-2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate: Similar structure with a chloro substituent instead of bromo.
Ethyl (Z)-2-(3-iodo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate: Similar structure with an iodo substituent instead of bromo.
Uniqueness
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions that are not possible with other halogens. The trifluorobenzoyl group also imparts unique electronic properties that influence the compound’s reactivity and interactions.
特性
分子式 |
C14H12BrF3O4 |
|---|---|
分子量 |
381.14 g/mol |
IUPAC名 |
ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C14H12BrF3O4/c1-3-21-6-8(14(20)22-4-2)13(19)7-5-9(16)12(18)10(15)11(7)17/h5-6H,3-4H2,1-2H3/b8-6- |
InChIキー |
QKALLHLEBYAROM-VURMDHGXSA-N |
異性体SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)Br)F)F)\C(=O)OCC |
正規SMILES |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)Br)F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
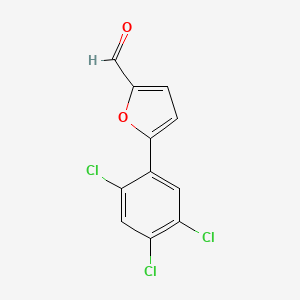
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)

